molecular formula C9H14N2OS B2718480 2-[Butyl(methyl)amino]-1,3-thiazole-5-carbaldehyde CAS No. 204774-24-3

2-[Butyl(methyl)amino]-1,3-thiazole-5-carbaldehyde

Cat. No.: B2718480
CAS No.: 204774-24-3
M. Wt: 198.28
InChI Key: TVODAKRZHAPYHR-UHFFFAOYSA-N
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Description

2-[Butyl(methyl)amino]-1,3-thiazole-5-carbaldehyde is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Butyl(methyl)amino]-1,3-thiazole-5-carbaldehyde typically involves the reaction of a thiazole derivative with an appropriate amine. One common method involves the reaction of 2-chloro-1,3-thiazole-5-carbaldehyde with butylmethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[Butyl(methyl)amino]-1,3-thiazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: 2-[Butyl(methyl)amino]-1,3-thiazole-5-carboxylic acid.

    Reduction: 2-[Butyl(methyl)amino]-1,3-thiazole-5-methanol.

    Substitution: Various substituted thiazole derivatives depending on the electrophile used.

Scientific Research Applications

2-[Butyl(methyl)amino]-1,3-thiazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as conductive polymers and dyes.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1,3-thiazole-5-carbaldehyde: Similar structure but with an amino group instead of the butyl(methyl)amino group.

    2-[Ethyl(methyl)amino]-1,3-thiazole-5-carbaldehyde: Similar structure but with an ethyl group instead of a butyl group.

    2-[Butyl(methyl)amino]-1,3-oxazole-5-carbaldehyde: Similar structure but with an oxazole ring instead of a thiazole ring.

Uniqueness

2-[Butyl(methyl)amino]-1,3-thiazole-5-carbaldehyde is unique due to the presence of both butyl and methyl groups on the amino substituent, which can influence its chemical reactivity and biological activity. The thiazole ring also imparts specific electronic properties that can be advantageous in various applications.

Properties

IUPAC Name

2-[butyl(methyl)amino]-1,3-thiazole-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2OS/c1-3-4-5-11(2)9-10-6-8(7-12)13-9/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVODAKRZHAPYHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C1=NC=C(S1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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